4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride
Overview
Description
4-fluoro Phenibut (hydrochloride) is an analytical reference standard categorized as a gabapentinoid and is structurally similar to known nootropics. This product is intended for research and forensic applications.
Mechanism of Action
Target of Action
The primary target of 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride is the GABAB receptor . The GABAB receptor is a type of GABA receptor, which is an inhibitory neurotransmitter in the central nervous system.
Mode of Action
As a GABAB receptor agonist , this compound binds to the GABAB receptors, mimicking the action of GABA . This binding action results in the activation of the receptor, leading to an increase in the inhibitory effects of GABA in the nervous system.
Biochemical Pathways
The activation of the GABAB receptor by this compound affects several biochemical pathways. Primarily, it enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability. This can result in effects such as sedation, anxiolysis, and muscle relaxation .
Result of Action
The activation of the GABAB receptor by this compound leads to a decrease in neuronal excitability. This can result in a variety of effects, including sedation, anxiolysis, and muscle relaxation . These effects can be beneficial in conditions such as anxiety, insomnia, and certain types of pain.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other substances that also act on the GABAB receptor can potentiate or inhibit its effects. Additionally, factors such as pH and temperature can influence the stability and efficacy of the compound .
Biochemical Analysis
Biochemical Properties
4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with gamma-aminobutyric acid (GABA) receptors, specifically the GABA_B receptors, which are involved in inhibitory neurotransmission. This interaction leads to the modulation of neuronal excitability and has anxiolytic and nootropic effects . Additionally, this compound has been shown to interact with voltage-dependent calcium channels, influencing calcium ion flux and affecting neurotransmitter release .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to enhance the expression of genes associated with neuroprotection and synaptic plasticity . Furthermore, it affects cellular metabolism by altering the levels of key metabolites involved in energy production and neurotransmitter synthesis . These effects contribute to its potential therapeutic applications in treating neurological disorders.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to GABA_B receptors, leading to the activation of downstream signaling pathways that result in the inhibition of adenylate cyclase and the reduction of cyclic adenosine monophosphate (cAMP) levels . This inhibition affects the activity of protein kinase A (PKA) and subsequently modulates the phosphorylation of various target proteins. Additionally, the compound’s interaction with voltage-dependent calcium channels influences calcium ion influx, which plays a critical role in neurotransmitter release and synaptic transmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard storage conditions, but its degradation can occur under extreme conditions such as high temperature and light exposure . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, including alterations in receptor sensitivity and gene expression . These temporal effects are essential for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anxiolytic and cognitive-enhancing effects without significant adverse effects . At higher doses, it can lead to sedation, motor impairment, and potential toxicity . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects, while exceeding this range results in adverse outcomes. These findings highlight the importance of dosage optimization in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes minimal metabolism in the liver, with the majority of the compound being excreted unchanged in the urine . The compound’s interaction with enzymes such as cytochrome P450 is limited, reducing the risk of drug-drug interactions . Additionally, this compound affects metabolic flux by modulating the levels of key metabolites involved in neurotransmitter synthesis and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound is well-absorbed and distributed throughout the central nervous system, where it exerts its pharmacological effects . It interacts with transporters such as the GABA transporter, which facilitates its uptake into neurons . The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular weight.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and synaptic vesicles of neurons . It is directed to these compartments through targeting signals and post-translational modifications that ensure its proper localization and function. The subcellular localization of this compound is crucial for its role in modulating neurotransmitter release and synaptic transmission.
Properties
IUPAC Name |
4-amino-3-(4-fluorophenyl)butanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJNLRFZRDSVKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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